2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid
Description
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a derivative of 3,5-dinitrobenzoic acid (3,5-DNBA), a nitroaromatic compound widely used in pharmaceuticals, coordination chemistry, and cocrystal engineering. The target compound features a 3-bromophenylamino substituent at the 2-position of the benzoic acid backbone, introduced via nucleophilic substitution of 3,5-dinitrobenzoyl chloride (1) with 3-bromoaniline ().
Properties
Molecular Formula |
C13H8BrN3O6 |
|---|---|
Molecular Weight |
382.12 g/mol |
IUPAC Name |
2-(3-bromoanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H8BrN3O6/c14-7-2-1-3-8(4-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19) |
InChI Key |
RDXJAHMAAUPHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(3-Bromophenyl)amino]benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Derivatives of 3,5-Dinitrobenzoic Acid
Key Observations :
- Steric and Electronic Effects : The 3-bromophenyl group in the target compound introduces steric hindrance and bromine's polarizable electron cloud, favoring halogen bonding (C–Br···O/N) absent in piperazine or acetamide derivatives ().
- Solubility : Piperazine derivatives (e.g., a2) exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas brominated analogs require polar aprotic solvents like DMSO ().
- Thermal Stability : Methylated derivatives (e.g., a8) decompose at higher temperatures (~220°C) than brominated analogs, likely due to reduced steric strain ().
Isomer-Specific Behavior: 3,5-DNBA vs. 2,4-DNBA Derivatives
Table 2: Comparison of Dinitrobenzoic Acid Isomers
Key Insight : The 3,5-nitro group arrangement in the target compound promotes planar molecular geometry, facilitating π-stacking and explosive decomposition in lanthanide complexes. In contrast, 2,4-isomers exhibit greater thermal resilience ().
Cocrystallization Potential
The target compound’s bromine atom and nitro groups enable diverse supramolecular interactions:
- Halogen Bonding: C–Br···O interactions compete with traditional O–H···O hydrogen bonds, altering crystal packing vs. non-halogenated analogs ().
- Synthon Compatibility : Unlike 3,5-DNBA–acetamide solvates (), brominated derivatives may prioritize Br···π or Br···N interactions over amide dimerization.
Solubility and Chromatographic Behavior
- Solubility: 3,5-DNBA derivatives follow Abraham model correlations, with log10 solubility coefficients varying significantly with substituents. Brominated analogs show lower solubility in alcohols (e.g., 3-methyl-1-butanol) than piperazine derivatives ().
- Chromatography : In reversed-phase systems, 3,5-DNBA’s retention is influenced by displacers like dansyl-D-phenylalanine, which exhibit crossed adsorption isotherms at high concentrations ().
Biological Activity
2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group attached to an amino group, with dinitro substituents on a benzoic acid moiety. Its molecular formula is , and it exhibits notable thermal stability with a boiling point of approximately 395 °C.
Biological Activity Overview
Numerous studies have investigated the biological properties of nitro-containing compounds, which include antibacterial, antifungal, and anticancer activities. The biological activity of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid can be attributed to its structural features that enable interaction with biological targets.
Antibacterial Activity
Research has demonstrated that compounds containing nitro groups can exhibit significant antibacterial properties. For example, 3,5-dinitrobenzoate derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 39 µg/L .
Table 1: Antibacterial Activity of Nitro Compounds
| Compound | Target Bacteria | MIC (µg/L) |
|---|---|---|
| 2-[(3-Bromophenyl)amino]-3,5-DNB | Staphylococcus aureus | 39 |
| 3,5-Dinitrobenzoate | E. coli | <50 |
| [Cu(DIEN)(4-NB)₂]·H₂O | Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer potential of nitro compounds has also been explored. Studies indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the production of reactive oxygen species (ROS) and modulation of signaling pathways. The specific mechanisms for 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid are still under investigation but may involve similar pathways.
Case Studies
- Antimicrobial Screening : A study conducted on various nitro-containing ligands showed that complexes formed with metal ions exhibited enhanced antibacterial activity compared to free ligands. The study highlighted the importance of coordination chemistry in enhancing the biological efficacy of these compounds .
- Anticancer Research : In vitro studies have indicated that certain derivatives can inhibit tumor cell proliferation. For instance, a derivative similar to 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid was shown to reduce cell viability in breast cancer cell lines by inducing apoptosis through ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
